molecular formula C10H10N2O2 B5615177 1-(3-methylphenyl)-2,4-imidazolidinedione CAS No. 32549-32-9

1-(3-methylphenyl)-2,4-imidazolidinedione

Cat. No. B5615177
CAS RN: 32549-32-9
M. Wt: 190.20 g/mol
InChI Key: CBKWDWNRWBUALN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidinediones involves the condensation of ureido nitriles with isocyanates or through reactions with isothiocyanates to yield novel compounds. For instance, Angelova et al. (2003) reported the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one derivatives via the respective ureido nitriles from methylamino nitriles and 4-nitrophenylisocyanate, highlighting the base strength and isomerization behavior of these compounds (Angelova et al., 2003). Similarly, Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to synthesize novel spiro-linked and thioxoimidazolidine-oxindoles (Klásek et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazolidinediones has been characterized by various techniques, including X-ray crystallography and NMR spectroscopy. Aydın et al. (2013) conducted a study on 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealing its nonplanar conformation and stabilization through intermolecular interactions (Aydın et al., 2013).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, including isomerization and proton exchange, as shown in the work of Angelova et al. They described the presence of E,Z-isomers around the C=N bond and detailed the exchange processes between configurational isomers (Angelova et al., 2003). Furthermore, compounds within this class can rearrange under specific conditions to yield novel structures with potential biological activity, as reported by Klásek et al. (Klásek et al., 2010).

Physical Properties Analysis

The physical properties of imidazolidinediones, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. The study by Aydın et al. highlights the importance of these properties in understanding the stability and reactivity of these compounds (Aydın et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, base strength, and isomerization behavior, are crucial for the synthesis and application of imidazolidinediones. Angelova et al.'s work provides insights into the base strength and isomerization, which are significant for understanding the behavior of these compounds in various chemical environments (Angelova et al., 2003).

properties

IUPAC Name

1-(3-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWDWNRWBUALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261640
Record name 2,4-Imidazolidinedione, 1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)imidazolidine-2,4-dione

CAS RN

32549-32-9
Record name 2,4-Imidazolidinedione, 1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32549-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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